6-iodo-2,3-dimethyl-2H-indazole
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Overview
Description
6-iodo-2,3-dimethyl-2H-indazole is a chemical compound . It is an impurity in the synthesis of Pazopanib hydrochloride, an oral angiogenesis inhibitor targeting VEGFR and PDGFR .
Synthesis Analysis
The synthesis of 2H-indazoles, including 6-iodo-2,3-dimethyl-2H-indazole, involves strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of 6-iodo-2,3-dimethyl-2H-indazole consists of an indazole core, which is a bicyclic compound consisting of fused benzene and pyrazole rings. In the 6-iodo-2,3-dimethyl-2H-indazole, there are two methyl groups attached to the 2 and 3 positions of the indazole ring, and an iodine atom attached to the 6 position .Chemical Reactions Analysis
The chemical reactions involving 2H-indazoles, including 6-iodo-2,3-dimethyl-2H-indazole, can be categorized into transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds .Physical And Chemical Properties Analysis
6-iodo-2,3-dimethyl-2H-indazole is a solid at room temperature. It has a molecular weight of 272.09 .Scientific Research Applications
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Medicinal Chemistry
- Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
- They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
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Synthetic Chemistry
- The synthesis of 2H-indazoles has been a focus of recent research .
- Strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
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Microbiology
Safety And Hazards
The safety information for 6-iodo-2,3-dimethyl-2H-indazole indicates that it is harmful if swallowed. It may cause skin and eye irritation and may cause respiratory irritation. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
The future directions for the research and development of 6-iodo-2,3-dimethyl-2H-indazole and similar compounds could involve further exploration of their medicinal applications, given the wide variety of uses of indazole-containing heterocyclic compounds . Additionally, further optimization of synthetic schemes could be a focus, given the current challenges with yield and byproduct formation .
properties
IUPAC Name |
6-iodo-2,3-dimethylindazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IN2/c1-6-8-4-3-7(10)5-9(8)11-12(6)2/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKENDKYFSVCBRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=NN1C)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20725526 |
Source
|
Record name | 6-Iodo-2,3-dimethyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20725526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-iodo-2,3-dimethyl-2H-indazole | |
CAS RN |
1234616-58-0 |
Source
|
Record name | 6-Iodo-2,3-dimethyl-2H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-58-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Iodo-2,3-dimethyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20725526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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